molecular formula C11H16ClN B12947041 (S)-1-(3-Chlorophenyl)-3-methylbutan-1-amine

(S)-1-(3-Chlorophenyl)-3-methylbutan-1-amine

Cat. No.: B12947041
M. Wt: 197.70 g/mol
InChI Key: GRIXKYOHBBJHBT-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(3-Chlorophenyl)-3-methylbutan-1-amine is a chiral amine compound characterized by the presence of a chlorophenyl group and a methylbutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Chlorophenyl)-3-methylbutan-1-amine typically involves the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. Another approach is the asymmetric hydrogenation of a suitable precursor.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes or the use of biocatalysts to achieve high enantioselectivity. The choice of method depends on factors such as cost, efficiency, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Chlorophenyl)-3-methylbutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(S)-1-(3-Chlorophenyl)-3-methylbutan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-(3-Chlorophenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3-Chlorophenyl)-3-methylbutan-1-amine: The enantiomer of the compound, which may have different biological activities.

    1-(3-Chlorophenyl)-2-methylpropan-1-amine: A structurally similar compound with a different alkyl chain length.

    1-(3-Chlorophenyl)-3-methylbutan-2-amine: A positional isomer with the amine group located at a different position on the butyl chain.

Uniqueness

(S)-1-(3-Chlorophenyl)-3-methylbutan-1-amine is unique due to its specific stereochemistry and the presence of the chlorophenyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable for studying stereoselective processes and developing chiral drugs.

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

(1S)-1-(3-chlorophenyl)-3-methylbutan-1-amine

InChI

InChI=1S/C11H16ClN/c1-8(2)6-11(13)9-4-3-5-10(12)7-9/h3-5,7-8,11H,6,13H2,1-2H3/t11-/m0/s1

InChI Key

GRIXKYOHBBJHBT-NSHDSACASA-N

Isomeric SMILES

CC(C)C[C@@H](C1=CC(=CC=C1)Cl)N

Canonical SMILES

CC(C)CC(C1=CC(=CC=C1)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.